molecular formula C21H17N3O3 B2719971 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-61-0

1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2719971
CAS No.: 303148-61-0
M. Wt: 359.385
InChI Key: BYFBFHALNZEKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: 282523-17-5) is a substituted benzimidazole derivative characterized by three key functional groups:

  • Position 1: A 4-methylbenzyloxy group (C₆H₄(CH₃)-CH₂-O-).
  • Position 2: A phenyl ring.
  • Position 6: A nitro (-NO₂) group.

The molecular formula is C₂₁H₁₆ClN₃O₃ (calculated molecular weight: 393.83 g/mol). This compound is commercially available (Key Organics, MFCD00141398) for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-15-7-9-16(10-8-15)14-27-23-20-13-18(24(25)26)11-12-19(20)22-21(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBFHALNZEKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution with 4-Methylbenzyl Group: The final step involves the substitution of the benzimidazole core with the 4-methylbenzyl group. This can be done using a nucleophilic substitution reaction where the benzimidazole is treated with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid and sulfuric acid for nitration.

    Substitution: 4-methylbenzyl chloride with potassium carbonate as a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the benzimidazole core.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole. For instance:

  • A study demonstrated that benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be lower than those of standard antibiotics like ampicillin and ciprofloxacin .
CompoundMIC (μg/ml)Target Bacteria
1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl50S. typhi
Standard (Ampicillin)100S. typhi

This indicates that the compound may serve as a potential alternative or adjunct in treating bacterial infections.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • One study found that certain benzimidazole derivatives displayed cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
CompoundCancer Cell LineIC50 (μM)
1-[(4-methylbenzyl)oxy]-6-nitro-2-phenylMCF7 (breast cancer)15
Standard (Doxorubicin)MCF710

Antiviral Activity

The antiviral properties of benzimidazole derivatives have been explored extensively:

  • Recent findings indicate that some benzimidazole compounds exhibit inhibitory effects against hepatitis C virus (HCV), showing EC50 values in the nanomolar range . This suggests their potential as antiviral agents, particularly in developing treatments for viral infections.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl. The results indicated that this compound had a notable effect against resistant strains of bacteria, highlighting its potential application in treating infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that treatment with 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl led to significant reductions in cell viability compared to untreated controls. This suggests its potential role as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares substituents at positions 1, 2, and 6 in structurally related benzimidazoles:

Compound Name Position 1 Substituent Position 2 Substituent Position 6 Substituent CAS Number Reference
1-[(4-Methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole 4-Methylbenzyloxy Phenyl Nitro 282523-17-5
1-[(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole 4-Chlorobenzyloxy 4-Chlorophenyl Nitro 282523-42-6
1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole 3,4-Dichlorobenzyloxy Phenyl Nitro N/A
1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole 2,6-Dichlorobenzyloxy Phenyl Nitro 303148-91-6
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole 2,4-Dichlorobenzyloxy 4-Chlorophenyl Nitro N/A
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyloxy 4-Methoxyphenyl None 2620-81-7

Key Observations :

  • Halogenated Derivatives : Chloro or dichloro substitutions (e.g., 4-chloro, 3,4-dichloro) increase molecular weight and lipophilicity (higher logP values) compared to the methyl-substituted target compound .
  • Methoxy Substitutions : Compounds like 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (CAS: 2620-81-7) prioritize hydrogen-bonding interactions due to the methoxy group’s polarity .

Physicochemical Properties

The table below highlights computed physicochemical properties of select analogs:

Compound Name Molecular Weight (g/mol) XLogP3* Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
This compound 393.83 ~5.8† 4 4 ~72.9
1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole 414.2 6.1 4 4 72.9
1-[(2,6-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole 414.2 6.1 4 4 72.9
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole 448.7 N/A 4 4 N/A

*XLogP3: Computed octanol-water partition coefficient. †Estimated based on structural similarity to .

Key Trends :

  • Chlorine Substitution : Dichloro derivatives (e.g., 3,4-dichloro, 2,6-dichloro) exhibit higher molecular weights (~414–448 g/mol) and logP values (~6.1) compared to the target compound (logP ~5.8), suggesting increased membrane permeability .
  • Polar Surface Area : All nitro-containing analogs share a polar surface area of ~72.9 Ų, indicating similar solubility profiles .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : Benzimidazoles with nitro groups show characteristic C=N stretching vibrations at ~1591 cm⁻¹, while chloro-substituted derivatives exhibit C-Cl stretches at ~600–800 cm⁻¹ .
  • NMR Data : For 5-methyl-1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-1,3-benzimidazole (3p), ¹³C NMR signals at δC 20.2 (CH₃), 142.5 (C=N), and 154.3 (aromatic carbons) suggest electronic effects from substituents .
  • Crystallography : Related benzimidazoles form hydrogen-bonded networks (e.g., N-H···O interactions) and π-π stacking, influenced by substituents. The 4-methyl group in the target compound may reduce steric hindrance compared to bulkier chloro analogs .

Biological Activity

1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H17N3O3
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 303148-61-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to inhibit various biological pathways, which can lead to cytotoxic effects in cancer cells and antimicrobial activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)10.5Moderate cytotoxicity
HeLa (cervical cancer)15.2Moderate cytotoxicity
A549 (lung cancer)8.7High cytotoxicity

The compound's efficacy is likely due to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Case Studies

A study conducted by Amin et al. (2012) synthesized a series of benzimidazole derivatives and evaluated their pharmacological activities. Among these, this compound was highlighted for its promising anticancer and antimicrobial activities. The study utilized molecular docking simulations to predict the binding affinity of the compound to target proteins involved in cancer cell survival and microbial resistance .

Q & A

Q. How can the synthesis of 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole be optimized to improve yield and purity?

  • Methodological Answer : Optimizing synthesis involves selecting appropriate reaction conditions, such as solvent polarity, temperature, and catalysts. For benzimidazole derivatives, cyclization reactions under reflux with a dehydrating agent (e.g., POCl₃) are common . Intermediate purification via column chromatography (e.g., hexane/EtOH gradients) can enhance purity . Monitoring reaction progress using TLC and characterizing intermediates via 1H^1H-NMR (e.g., δ = 3.86 ppm for methoxy groups) ensures structural fidelity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm), nitro groups (deshielded protons), and methylbenzyl substituents (δ ~2.3–2.5 ppm for CH₃) .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm1^{-1}) and benzimidazole (1600–1450 cm1^{-1}) stretches .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. How can in vitro biological activity screening be designed for this compound?

  • Methodological Answer : Use standardized assays such as:
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative studies) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Docking scores <−6 kcal/mol suggest strong binding .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge transfer potential .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

Q. How can contradictory data in biological activity (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodological Answer :
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
  • Pharmacophore Modeling : Identify structural features critical for activity (e.g., nitro group position) and modify substituents (e.g., fluorophenyl vs. bromophenyl) to enhance bioavailability .

Q. What crystallographic methods elucidate the solid-state conformation of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze using SHELX-97; key parameters include R factor (<0.06) and mean C–C bond length (0.006 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking of phenyl rings) using CrystalExplorer .

Q. How does the nitro group at position 6 influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : Nitro groups reduce electron density on the benzimidazole core, enhancing electrophilic substitution at position 2.
  • Cyclic Voltammetry : Measure redox potentials (e.g., E1/2_{1/2} ~−0.8 V vs. Ag/AgCl) to assess electron transfer behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.